molecular formula C7H7N3 B1601723 7-Methyl[1,2,3]triazolo[1,5-a]pyridine CAS No. 78539-91-0

7-Methyl[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B1601723
CAS RN: 78539-91-0
M. Wt: 133.15 g/mol
InChI Key: DTQIMRMEMDXPQA-UHFFFAOYSA-N
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Description

7-Methyl[1,2,3]triazolo[1,5-a]pyridine, also known as 7-MTP, is an organic compound that has been studied for its potential applications in the scientific research field. 7-MTP is a derivative of triazole, a heterocyclic compound with a five-membered ring structure containing three nitrogen atoms. Due to its unique structure, 7-MTP has been studied for its potential to act as a useful ligand in coordination chemistry, as well as its potential applications in the synthesis of heterocyclic compounds.

Scientific Research Applications

Synthesis and Ligand Applications

7-Methyl[1,2,3]triazolo[1,5-a]pyridine is synthesized for various applications in ligand chemistry. Notably, its derivatives, such as 7-{[1,2,3]triazolo[1,5-a]pyridin-3-yl}-[1,2,3]triazolo[1,5-a]pyridines, have potential as helicating compounds or luminescent sensors due to their polynitrogenated nature (Abarca, Ballesteros, & Chadlaoui, 2004).

Molecular Structure and Vibrational Dynamics

Studies on the molecular structure and vibrational energy levels of 7-Methyl[1,2,3]triazolo[1,5-a]pyridine and its derivatives have been conducted using density functional theory (DFT). These studies provide insights into the impact of methyl group substitution on the proton position in the NH group at the triazole unit (Lorenc et al., 2007).

Fluorescence Applications

A series of 7-Methyl[1,2,3]triazolo[1,5-a]pyridine compounds have been synthesized, demonstrating significant fluorescence. The quantum yields, especially for specific compounds, are very high, indicating potential applications in fluorescent tagging or sensing (Abarca et al., 2006).

Directed Lithiation

The lithiation reactions of 7-Methyl[1,2,3]triazolo[1,5-a]pyridine have been studied to produce various derivatives. These lithium derivatives react with electrophiles to form unique triazolopyridin-7-yl derivatives, demonstrating the compound's utility in chemical synthesis (Jones & Sliskovic, 1982).

Structural Features

The structural features of derivatives like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine have been elucidated using X-ray diffraction and spectroscopy, offering insights into the molecular geometry and potential applications in material science (Gumus et al., 2018).

Suzuki Cross-Coupling Reactions

7-Methyl[1,2,3]triazolo[1,5-a]pyridine has been used in Suzuki cross-coupling reactions to synthesize novel compounds. This indicates its versatility in forming complex organic molecules, important in medicinal chemistry and material science (Abarca et al., 2006).

Antimicrobial Activity

Some derivatives of 7-Methyl[1,2,3]triazolo[1,5-a]pyridine have shown significant antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

7-methyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7-5-8-9-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQIMRMEMDXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CN=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508933
Record name 7-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl[1,2,3]triazolo[1,5-a]pyridine

CAS RN

78539-91-0
Record name 7-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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